Structure and molecular weight of Tert-butyl 2-(4-cyanophenoxy)acetate
Structure and molecular weight of Tert-butyl 2-(4-cyanophenoxy)acetate
An In-Depth Technical Guide to Tert-butyl 2-(4-cyanophenoxy)acetate
Prepared by the Office of the Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Tert-butyl 2-(4-cyanophenoxy)acetate, a key chemical intermediate in organic synthesis. The document details the compound's fundamental physicochemical properties, including its precise molecular weight and structure. A thorough, field-tested protocol for its synthesis via Williamson etherification is presented, emphasizing the causal reasoning behind procedural steps to ensure reproducibility and safety. Furthermore, this guide outlines the compound's emerging applications in pharmaceutical research and drug development, supported by authoritative references. Standard practices for safe handling, storage, and disposal are also included to provide a complete operational framework for researchers, scientists, and drug development professionals.
Introduction
Tert-butyl 2-(4-cyanophenoxy)acetate is a bifunctional organic molecule that serves as a valuable building block in the synthesis of more complex chemical entities. Its structure incorporates a tert-butyl ester, an ether linkage, and a nitrile group, each conferring specific reactivity and utility. The tert-butyl group, in particular, offers steric protection and can enhance the solubility of the molecule in organic solvents, a desirable trait in many synthetic applications[1]. This functional group can be selectively removed under acidic conditions, making it an effective protecting group for the carboxylic acid moiety.
The presence of the cyano (nitrile) group and the phenoxy ring system opens avenues for a wide array of chemical transformations. These features make the compound a versatile intermediate, particularly in the development of novel pharmaceutical agents and other specialized chemicals. This guide aims to consolidate the essential technical information required for the effective and safe utilization of this compound in a research and development setting.
Physicochemical Properties and Structure
The structural and physical characteristics of a compound are foundational to its application in synthesis. Tert-butyl 2-(4-cyanophenoxy)acetate's identity is defined by its specific arrangement of atoms and the resulting molecular properties.
Chemical Structure
The molecule consists of a 4-cyanophenol core connected via an ether linkage to an acetic acid, which is esterified with a tert-butyl group.
IUPAC Name: tert-butyl 2-(4-cyanophenoxy)acetate
DOT Script for Chemical Structure:
Caption: Chemical structure of Tert-butyl 2-(4-cyanophenoxy)acetate.
Quantitative Data Summary
The following table summarizes the key quantitative properties of the compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇NO₃ | [2] |
| Molecular Weight | 247.29 g/mol | [2] |
| CAS Number | 124499-21-4 | [2] |
Synthesis Protocol: Williamson Ether Synthesis
The most common and reliable method for preparing Tert-butyl 2-(4-cyanophenoxy)acetate is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.
Rationale of Experimental Choices
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Base Selection (Potassium Carbonate): A moderately strong base like K₂CO₃ is chosen to deprotonate the weakly acidic 4-cyanophenol. It is strong enough to form the reactive phenoxide nucleophile but not so strong as to cause unwanted side reactions with the ester group.
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Solvent (Acetone): Acetone is an excellent polar aprotic solvent for this Sₙ2 reaction. It effectively dissolves the organic reactants while also facilitating the reaction by solvating the potassium cation, leaving the phenoxide anion relatively free to act as a nucleophile.
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Reactant (Tert-butyl bromoacetate): This alkyl halide provides the tert-butyl acetate moiety. The bromide is a good leaving group, which is essential for an efficient Sₙ2 reaction.
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Reaction Temperature: The reaction is typically performed at the reflux temperature of acetone to provide sufficient activation energy for the reaction to proceed at a reasonable rate without causing decomposition of the reactants or products.
Step-by-Step Methodology
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Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.
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Reaction Initiation: Stir the mixture at room temperature for 20 minutes to allow for the formation of the potassium phenoxide salt.
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Addition of Alkyl Halide: Add tert-butyl bromoacetate (1.1 eq) dropwise to the stirred suspension.
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Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
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Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
Applications in Research and Drug Development
Tert-butyl 2-(4-cyanophenoxy)acetate is primarily used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
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Building Block for Bioactive Molecules: The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization. The ester can be deprotected to reveal a carboxylic acid, which can then be coupled with other molecules. This versatility makes it a valuable precursor in creating libraries of compounds for drug screening.
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Synthesis of Novel Compounds: Its unique combination of functional groups allows for its use in the development of compounds with potential applications in various therapeutic areas. For instance, related structures are explored in the context of creating targeted therapies in medicinal chemistry[3].
Safety, Handling, and Storage
Proper handling and storage are crucial to ensure the safety of laboratory personnel and the integrity of the compound.
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General Handling: Handle in accordance with good industrial hygiene and safety practices[4]. Use in a well-ventilated area and avoid the formation of dust and aerosols[4]. Avoid contact with skin, eyes, and clothing[5].
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat[4][5].
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place[6][7]. Recommended storage is often under refrigerated conditions (2-8°C)[4].
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Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not let the product enter drains[4].
Visualization of Synthesis Workflow
The following diagram illustrates the key stages of the synthesis process described in section 3.0.
DOT Script for Synthesis Workflow:
Caption: Workflow for the Williamson ether synthesis of the title compound.
References
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NIC Industries. Safety Data Sheet: Tert-butyl acetate. Available from: [Link]
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Hoang, N. M. H., & Park, K. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 12(12), 869. Available from: [Link]
Sources
- 1. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate,(CAS# 124499-21-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. chemimpex.com [chemimpex.com]
- 4. aaronchem.com [aaronchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. images.nicindustries.com [images.nicindustries.com]
Figure 1: General reaction scheme for the synthesis of tert-butyl 2-(4-cyanophenoxy)acetate.
